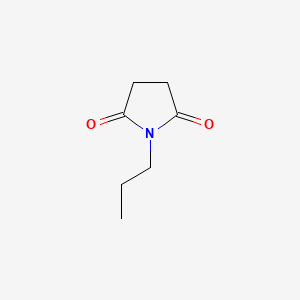

N-Propylsuccinimide

Description

These compounds share a succinimide core (a five-membered cyclic dicarboximide) modified with propionyl or propionyloxy substituents. Their applications span organic synthesis, catalysis, and biochemical crosslinking . This article focuses on comparing these analogs with other succinimide derivatives, including N-Iodosuccinimide, N-Hydroxysuccinimide, and N-Chlorosuccinimide, to highlight their distinct properties and uses.

Properties

CAS No. |

3470-97-1 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-propylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C7H11NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-5H2,1H3 |

InChI Key |

BTNMOVUCMBMKNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)CCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propylsuccinimide can be synthesized through the reaction of succinic anhydride with propylamine. The reaction typically occurs under mild conditions, with the succinic anhydride and propylamine being mixed in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane. The mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of N-Propylsuccinimide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-Propylsuccinimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-propylsuccinamic acid.

Reduction: Reduction reactions can convert it to N-propylsuccinimide derivatives with different functional groups.

Substitution: It can participate in nucleophilic substitution reactions, where the succinimide ring is opened and replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-propylsuccinamic acid.

Reduction: Various N-propylsuccinimide derivatives.

Substitution: Compounds with different functional groups replacing the succinimide ring.

Scientific Research Applications

N-Propylsuccinimide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

N-Propylsuccinimide can be compared with other succinimides such as N-methylsuccinimide and N-ethylsuccinimide. While these compounds share a similar core structure, the presence of different alkyl groups (propyl, methyl, ethyl) imparts unique properties to each compound. N-Propylsuccinimide is unique due to its specific alkyl chain length, which can influence its reactivity and applications.

Comparison with Similar Compounds

Comparative Analysis of Succinimide Derivatives

Structural and Chemical Properties

Table 1 summarizes key chemical data for selected succinimide derivatives:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| N-propionylsuccinimide | 38614-32-3 | C₇H₉NO₃ | 155.15 | Propionyl (C₃H₅CO-) |

| N-(Propionyloxy)succinimide | 30364-55-7 | C₇H₉NO₄ | 171.15 | Propionyloxy (C₃H₅COO-) |

| N-Iodosuccinimide | 516-12-1 | C₄H₄INO₂ | 225.00 | Iodo (I) |

| N-Hydroxysuccinimide | 6066-82-6 | C₄H₅NO₃ | 115.09 | Hydroxyl (OH) |

| N-Chlorosuccinimide | 128-09-6 | C₄H₄ClNO₂ | 133.53 | Chloro (Cl) |

Key Observations :

- N-propionylsuccinimide and N-(Propionyloxy)succinimide are larger molecules due to their propionyl-based substituents, influencing their reactivity in acylation reactions .

- N-Iodosuccinimide and N-Chlorosuccinimide are halogenated derivatives, enabling electrophilic halogenation in organic synthesis .

- N-Hydroxysuccinimide is widely used in crosslinking reactions due to its hydroxyl group, which forms stable esters with carboxylic acids .

N-propionylsuccinimide

- Role : Serves as an acylating agent in peptide synthesis and polymer chemistry.

- Synthetic Routes : Two documented methods guide its preparation, emphasizing its utility in controlled acylation .

N-(Propionyloxy)succinimide

- Role : Used for introducing propionyloxy groups in nucleophilic substitutions.

- Safety : Classified as acutely toxic (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335) .

N-Iodosuccinimide

- Catalytic Use : Acts as a precatalyst for direct cross-coupling of alcohols with C-nucleophiles, enabling C–O bond activation .

- Industrial Relevance : Traded under CAS 516-12-1 for manufacturing and laboratory applications .

N-Hydroxysuccinimide

- Crosslinking : Forms NHS esters for bioconjugation (e.g., protein labeling). Derivatives like 3-(2-Pyridyldithio)propionic acid NHS ester (SPDP) facilitate disulfide bond formation .

N-Chlorosuccinimide

Research Trends and Innovations

- N-Sulfenylsuccinimides : Emerging as sulfenylating reagents for synthesizing N-acylsulfenamides, enhancing sulfur-mediated transformations .

- Polymer Chemistry : Copolymers like poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) leverage succinimide groups for stimuli-responsive materials .

Biological Activity

N-Propylsuccinimide (NPS) is a compound with the molecular formula and has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anticonvulsant properties. This article delves into the biological activity of N-Propylsuccinimide, summarizing key research findings, mechanisms of action, and case studies that highlight its therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 g/mol |

| CAS Number | 18983-22-5 |

| Solubility | Soluble in organic solvents |

N-Propylsuccinimide is structurally related to ethosuximide, a well-known antiepileptic drug. The biological activity of NPS is believed to involve several mechanisms:

- Neuroprotective Effects : NPS has shown promise in neuroprotection, particularly in models of neurodegeneration. It is thought to modulate pathways associated with neuronal survival and apoptosis.

- Anticonvulsant Activity : Similar to ethosuximide, NPS may exert its anticonvulsant effects through inhibition of T-type calcium channels, which are crucial in controlling neuronal excitability.

- Interaction with Transcription Factors : Research indicates that NPS may activate the DAF-16 transcription factor pathway, which is involved in stress resistance and longevity in Caenorhabditis elegans models .

Neuroprotective Studies

A study utilizing C. elegans models demonstrated that N-Propylsuccinimide significantly improved locomotion defects and extended lifespan in neurodegenerative conditions induced by TDP-43 proteinopathy. The compound was found to be effective at lower concentrations compared to ethosuximide, suggesting enhanced potency .

Anticonvulsant Activity

In seizure assays, NPS exhibited anticonvulsant properties similar to those of ethosuximide. The compound's efficacy was evaluated using a pentylenetetrazol-induced seizure model, where it demonstrated significant protective effects against seizures .

Case Studies

- Study on Neurodegeneration : In a specific case study involving neurodegeneration models, NPS was shown to reduce neuronal cell death and improve overall motor function in treated subjects compared to controls .

- Comparative Analysis with Ethosuximide : A comparative study highlighted that NPS required significantly lower concentrations than ethosuximide to achieve similar neuroprotective effects, indicating its potential as a more effective treatment option for certain neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.